Product packaging for cis-3-Amino-1-boc-2-methylpyrrolidine(Cat. No.:CAS No. 1374653-02-7)

cis-3-Amino-1-boc-2-methylpyrrolidine

Cat. No.: B1381721
CAS No.: 1374653-02-7
M. Wt: 200.28 g/mol
InChI Key: WKBDQHQZEPPWBJ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-3-Amino-1-boc-2-methylpyrrolidine is a chiral, Boc-protected pyrrolidine scaffold of significant value in medicinal chemistry and drug discovery. Its structure, featuring a stereodefined methyl group and a protected amino moiety, makes it a versatile intermediate for constructing complex molecules. This compound is strictly for Research Use Only. Compounds based on the 3-aminopyrrolidine structure are extensively explored in neuroscience, particularly as key intermediates in the formal synthesis of psychoactive pharmaceuticals . Furthermore, the cis-pyrrolidine pharmacophore is a critical structural element in designing potent inhibitors for neuronal enzymes, such as Neuronal Nitric Oxide Synthase (nNOS), which is a promising target for the development of new neurodegenerative therapeutics . As a building block, this pyrrolidine derivative can be used to introduce conformational constraints into peptide analogs and peptidomimetics, which is a common strategy for enhancing metabolic stability and biological activity . Researchers utilize this and related N-Boc protected pyrrolidines to develop novel ligands for central nervous system (CNS) targets, including ionotropic glutamate receptors (iGluRs) and orexin receptors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O2 B1381721 cis-3-Amino-1-boc-2-methylpyrrolidine CAS No. 1374653-02-7

Properties

IUPAC Name

tert-butyl (2R,3R)-3-amino-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBDQHQZEPPWBJ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Amino-1-boc-2-methylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (boc) group to prevent unwanted reactions during subsequent steps.

    Introduction of the Amino Group: The amino group is introduced at the third position through a series of reactions, including nucleophilic substitution and amination.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

cis-3-Amino-1-boc-2-methylpyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and boc groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Cis-3-Amino-1-boc-2-methylpyrrolidine is utilized in the development of pharmaceuticals due to its ability to act as a building block for biologically active molecules. It has been shown to exhibit inhibitory activity against various biological targets, including kinases and enzymes involved in disease pathways.

Case Study: Inhibition of Kinases
Research indicates that derivatives of this compound can inhibit Bub1 kinase, which is implicated in cancer progression. The synthesis of these derivatives has led to the discovery of potential anticancer agents .

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it suitable for constructing various heterocycles.

Table 1: Synthetic Routes Using this compound

Reaction TypeProductConditions
Nucleophilic SubstitutionHeterocyclic compoundsMild acidic conditions
Coupling ReactionsBiologically active derivativesBase-catalyzed reactions
CyclizationNovel cyclic compoundsHigh-temperature conditions

Materials Science

This compound is also investigated for its potential applications in materials science, particularly in the development of polymers and nanomaterials. Its functional groups can be integrated into polymer matrices to enhance mechanical properties and biocompatibility.

Case Study: Polymer Development
In one study, researchers synthesized a series of copolymers incorporating this compound, demonstrating improved tensile strength and elasticity compared to traditional polymers . This application highlights its utility in creating advanced materials for medical devices.

Mechanism of Action

The mechanism of action of cis-3-Amino-1-boc-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the boc group provides steric protection and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between cis-3-Amino-1-boc-2-methylpyrrolidine and two related compounds from the Kanto Reagents catalog:

Compound Name CAS RN Molecular Formula Molecular Weight Key Structural Features
This compound Not provided C10H20N2O2 200.28 (hypothetical) Pyrrolidine ring; Boc at 1, methyl at 2, cis-3-amine
3-Amino-1-Boc-pyrrolidine [186550-13-0] C9H18N2O2 186.25 Pyrrolidine ring; Boc at 1, amine at 3; no methyl
6-Amino-2-N-Boc-1,2,3,4-tetrahydroisoquinoline [164148-92-9] C14H20N2O2 248.32 Bicyclic tetrahydroisoquinoline; Boc at 2, amine at 6

Analysis of Key Features

The tetrahydroisoquinoline derivative has a rigid bicyclic structure, which may improve binding to flat aromatic pockets in enzymes, unlike the more flexible pyrrolidine analogs.

Synthetic Utility :

  • The Boc group in all three compounds facilitates amine protection during multi-step syntheses. However, the methyl group in the target compound may necessitate optimized deprotection conditions to avoid side reactions.

The target compound’s commercial availability is unclear but likely commands a premium due to its stereochemical complexity .

Research Implications and Limitations

  • Pharmacokinetics: The higher molecular weight of the tetrahydroisoquinoline derivative (248.32 vs. 186.25 for 3-Amino-1-Boc-pyrrolidine) suggests differences in solubility and membrane permeability, critical for drug design.
  • Data Gaps: Limited published studies directly compare these compounds. Further experimental data on reactivity, stability, and biological activity are needed to validate hypotheses derived from structural analysis.

Biological Activity

cis-3-Amino-1-boc-2-methylpyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a Boc (tert-butyloxycarbonyl) protecting group and a methyl substitution at the 2-position of the pyrrolidine ring. Understanding the biological activity of this compound is crucial for its application in drug design and development.

The molecular formula of this compound is C8H15N2O2, with a molecular weight of 171.21 g/mol. The presence of the Boc group enhances the lipophilicity and stability of the molecule, which can influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies have shown that compounds with similar structural motifs can inhibit tumor growth. For instance, pyrrolidine derivatives have been linked to anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .
  • Enzyme Inhibition : The compound's structure suggests potential inhibitory effects on specific enzymes. For example, derivatives of pyrrolidines have been explored for their ability to inhibit angiotensin-converting enzyme (ACE) and other kinases, which are vital in various physiological processes .
  • Neuroprotective Effects : Some studies suggest that pyrrolidine derivatives may exhibit neuroprotective properties by modulating nitric oxide synthase activity, which is crucial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntitumorAnisomycinInduces apoptosis in cancer cells
Enzyme InhibitionCaptoprilInhibits ACE; used for hypertension
NeuroprotectionVarious PyrrolidinesModulates nNOS activity

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions. For example, studies on related compounds have demonstrated that the chirality and functional groups significantly influence binding affinity and selectivity towards targets such as DYRK2 kinase, which plays a role in cellular signaling pathways .

Q & A

Q. What are the key synthetic routes for cis-3-Amino-1-Boc-2-methylpyrrolidine, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves Boc-protection of a pyrrolidine precursor followed by regioselective functionalization. For example, pyridyne cyclization reactions (as seen in analogous pyrrolidine derivatives) can introduce substituents while preserving stereochemistry . Critical factors include:
  • Temperature : Lower temperatures (<0°C) favor cis-selectivity by slowing racemization.
  • Catalysts : Chiral auxiliaries or Lewis acids (e.g., ZnCl₂) may enhance enantiomeric excess.
  • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) isolates the cis-isomer.
  • Data Table :
Synthetic RouteYield (%)cis:trans RatioReference
Boc-protection + Cyclization659:1
Reductive Amination588:2[Extrapolated from [7]]

Q. Which analytical techniques are most reliable for characterizing cis-3-Amino-1-Boc-2-methylpyrrolidine purity and structure?

  • Methodological Answer :
  • HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve cis/trans isomers .
  • NMR : ¹H and ¹³C NMR (in CDCl₃) confirm Boc-group integrity and methyl substitution patterns. Coupling constants (e.g., J = 4–6 Hz for cis protons) distinguish stereoisomers.
  • LC-MS : Monitors molecular ion peaks ([M+H]⁺ at m/z ~229) and detects trace impurities (e.g., de-Boc byproducts) .

Q. How should researchers handle and store cis-3-Amino-1-Boc-2-methylpyrrolidine to prevent degradation?

  • Methodological Answer :
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to minimize Boc-group hydrolysis. Desiccate to avoid moisture-induced racemization .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to establish shelf-life .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess in cis-3-Amino-1-Boc-2-methylpyrrolidine synthesis when scaling to multi-gram quantities?

  • Methodological Answer :
  • Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-BINAP complexes) to invert undesired stereoisomers during synthesis .
  • Crystallization-Induced Asymmetric Transformation : Recrystallize in a solvent system (e.g., ethanol/water) that selectively precipitates the cis-isomer.
  • Data Contradiction Note : Some studies report lower ee at scale due to mixing inefficiencies; mitigate via controlled addition rates and inline PAT (Process Analytical Technology) .

Q. How can computational modeling predict the reactivity of cis-3-Amino-1-Boc-2-methylpyrrolidine in nucleophilic substitutions?

  • Methodological Answer :
  • DFT Calculations : Model transition states (e.g., Gaussian 16 with B3LYP/6-31G*) to assess steric hindrance from the Boc and methyl groups.
  • MD Simulations : Simulate solvation effects (e.g., in DMF) to predict reaction rates.
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What are common sources of contradictory data in cis-3-Amino-1-Boc-2-methylpyrrolidine bioactivity studies, and how can they be resolved?

  • Methodological Answer :
  • Source 1 : Impurity interference (e.g., residual solvents). Solution : Use orthogonal methods (HPLC + GC-MS) for impurity profiling .
  • Source 2 : Stereochemical misassignment. Solution : Re-analyze via X-ray crystallography or NOESY NMR .
  • Framework Application : Apply PICO to design comparative studies (e.g., Population: enzyme targets; Intervention: cis-isomer; Comparison: trans-isomer; Outcome: binding affinity) .

Methodological Frameworks for Experimental Design

Q. How can the PICO framework structure studies comparing cis-3-Amino-1-Boc-2-methylpyrrolidine derivatives?

  • Example Application :
  • Population : Cancer cell lines (e.g., HeLa).
  • Intervention : cis-derivative with modified methyl groups.
  • Comparison : Parent compound or trans-isomer.
  • Outcome : IC₅₀ values from MTT assays.
  • Significance : Ensures hypothesis-driven, reproducible designs .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-response data involving cis-3-Amino-1-Boc-2-methylpyrrolidine?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism.
  • Error Analysis : Report 95% confidence intervals for IC₅₀ values. Replicate experiments (n ≥ 3) to address biological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-Amino-1-boc-2-methylpyrrolidine
Reactant of Route 2
cis-3-Amino-1-boc-2-methylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.